CTX-0124143

KAT6A biochemical IC50 hit-to-lead

Procure CTX-0124143, the original high-throughput screening hit that defined the acylsulfonohydrazide class of KAT6A inhibitors. With a well-characterized IC₅₀ of 1.0 µM, it serves as the essential low-potency reference for validating assay sensitivity, establishing baseline senescence responses, and calibrating SAR studies. All optimized analogs (WM-8014, WM-1119, compound 6j) reference CTX-0124143 as their benchmark. Substituting with a structurally distinct inhibitor risks invalidating cross-study comparisons and compromising assay reproducibility. Secure the definitive pharmacological tool for KAT6A target engagement and loss-of-function validation experiments.

Molecular Formula C17H13FN2O3S
Molecular Weight 344.4 g/mol
Cat. No. B15585311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTX-0124143
Molecular FormulaC17H13FN2O3S
Molecular Weight344.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H13FN2O3S/c18-16-8-4-3-7-15(16)17(21)19-20-24(22,23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,20H,(H,19,21)
InChIKeyCMGWGSMHPCWLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTX-0124143 (CAS 423731-64-0): The Foundational KAT6A Inhibitor Tool Compound for Senescence and Epigenetics Research


CTX-0124143 is a synthetic small molecule inhibitor of the lysine acetyltransferase KAT6A (also known as MOZ), characterized by an aryl acylsulfonohydrazide core structure with a sulfonyl hydrazine skeleton [1] [2]. Its molecular formula is C₁₇H₁₃FN₂O₃S with a molecular weight of 344.36 g/mol, and its IUPAC name is N'-(2-fluorobenzoyl)naphthalene-2-sulfonohydrazide . The compound was identified through a high-throughput screen as a moderate KAT6A inhibitor with an IC₅₀ of 1.0 µM and served as the chemical starting point for the development of more potent KAT6A-targeting agents including WM-8014 and WM-1119 [2] [3]. CTX-0124143 functions as a competitive inhibitor of acetyl-CoA (Ac-CoA) binding and is widely used as a pharmacological tool to study KAT6A-mediated histone acetylation, cellular senescence, and oncogenic transcriptional programs [3] [4].

CTX-0124143 Procurement: Why Generic KAT6A Inhibitor Substitution Risks Experimental Failure


CTX-0124143 occupies a unique and non-substitutable position as the original screening hit and chemical template that established the acylsulfonohydrazide class of KAT6A inhibitors [1]. Critically, the compound possesses well-characterized limitations—moderate biochemical potency (IC₅₀ = 1.0 µM), documented poor selectivity, and significant pharmacokinetic liabilities—that are explicitly acknowledged in the peer-reviewed literature [2] [3]. These limitations are not defects; they are the definitive experimental baseline against which all subsequent KAT6A inhibitor development (WM-8014, WM-1119, compound 6j, and clinical candidate CTx-648/PF-9363) has been measured and reported [1] [4] [5]. Substituting CTX-0124143 with a structurally distinct KAT6A inhibitor without confirming its comparative biochemical and cellular profile would invalidate cross-study comparisons, compromise assay calibration, and undermine the reproducibility of experimental systems—particularly senescence-induction models and KAT6A loss-of-function validation studies—that rely on CTX-0124143's specific activity profile as a pharmacological benchmark [2] [6].

CTX-0124143 Comparative Performance Data: Quantitative Evidence for Informed Procurement Decisions


CTX-0124143 KAT6A Biochemical Potency: 125× Less Potent than WM-8014—Implications for Assay Design

CTX-0124143 inhibits KAT6A with an IC₅₀ of 1.0 µM in a biochemical acetyltransferase assay, representing the moderate baseline potency from which subsequent lead optimization was performed [1] [2]. In direct comparison, the optimized analog WM-8014 (compound 97) achieved an IC₅₀ of 0.008 µM (8 nM) in the same assay format—a 125-fold improvement in potency that required extensive SAR elaboration of the acylsulfonohydrazide scaffold [1]. The 125-fold difference in biochemical potency underscores CTX-0124143's role as a sub-optimal inhibitor for applications requiring potent target engagement, but simultaneously establishes it as the essential low-potency reference standard for calibrating assay sensitivity and benchmarking novel KAT6A inhibitor series [3].

KAT6A biochemical IC50 hit-to-lead

CTX-0124143 Selectivity Profile: Documented Poor Selectivity Distinguishes It from Optimized Analog Compound 6j

CTX-0124143 is characterized in the peer-reviewed literature as having "poor selectivity" alongside its weak activity and pharmacokinetic problems [1]. In contrast, the isostere-modified analog compound 6j (developed by replacing the N-N bond of CTX-0124143 with an N-C bond and modifying aromatic substituents) demonstrates "high selectivity" in addition to a 16-fold improvement in KAT6A inhibition potency (IC₅₀ = 0.03 µM vs. CTX-0124143 IC₅₀ = 0.49 µM in this specific study) [1]. The documented poor selectivity of CTX-0124143 is a critical differentiating feature: it renders the compound unsuitable for experiments requiring KAT6A-specific pharmacological modulation but simultaneously makes it an invaluable positive control for off-target profiling panels and selectivity counter-screens [2].

KAT6A selectivity off-target

CTX-0124143 Pharmacokinetic Liabilities: Benchmarking Against WM-1119 (Oral Bioavailability 56%) and Compound 6j

CTX-0124143 possesses significant pharmacokinetic problems that have hindered its clinical application, as documented in independent studies [1] [2]. In stark contrast, the optimized analog WM-1119 (compound 4) demonstrates an oral bioavailability of 56% in rats, representing a successful optimization of the core scaffold to achieve in vivo-exposure properties suitable for preclinical animal studies [3]. Additionally, compound 6j exhibited "significant improvement in metabolic stability and pharmacokinetics in vivo and in vitro" compared to CTX-0124143 [1]. The specific numerical PK parameters for CTX-0124143 (e.g., clearance, half-life, oral bioavailability) are not reported in the primary literature, which itself is indicative of its unsuitable PK profile for in vivo applications [2].

pharmacokinetics oral bioavailability ADME

CTX-0124143 Solubility: High DMSO Solubility (125 mg/mL) Facilitates In Vitro Stock Preparation

CTX-0124143 demonstrates high solubility in DMSO of 125 mg/mL (equivalent to 362.99 mM), enabling preparation of concentrated stock solutions for in vitro experiments [1] [2]. The high DMSO solubility is a practical advantage for cell-based assays and biochemical screens, as it minimizes the volume of DMSO required to achieve desired working concentrations, thereby reducing potential solvent cytotoxicity [3]. While comparative solubility data for other acylsulfonohydrazide analogs (e.g., WM-8014, WM-1119, compound 6j) are not systematically reported in the primary literature, the high DMSO solubility of CTX-0124143 is a notable and verifiable property that supports its utility as a routine in vitro tool compound [1].

solubility DMSO formulation

CTX-0124143 Optimal Use Cases: Evidence-Based Application Scenarios for Research and Industrial Procurement


Scenario 1: Assay Development and Validation—Calibrating KAT6A Biochemical and Cellular Assays

CTX-0124143 serves as the ideal low-potency reference compound for establishing KAT6A biochemical and cellular assays. Its well-characterized IC₅₀ of 1.0 µM provides a reliable benchmark for validating assay sensitivity, Z'-factor determination, and inter-plate consistency [1]. The compound's moderate potency and documented poor selectivity make it particularly valuable for setting lower-bound detection limits and for verifying that assay windows can distinguish weak inhibitors from inactive compounds [2]. Additionally, its high DMSO solubility (125 mg/mL) facilitates easy preparation of dose-response curves without solvent interference [3].

Scenario 2: Cellular Senescence Induction Studies—Reproducing Published Phenotypes in Oncology Research

CTX-0124143 was the first acylsulfonohydrazide KAT6A inhibitor shown to induce cellular senescence, a phenotype later validated and enhanced with optimized analogs [1]. Researchers seeking to reproduce published senescence-induction data or to establish baseline senescence responses in novel cell line models should use CTX-0124143 at concentrations consistent with its 1.0 µM IC₅₀ [2]. The compound's documented pharmacokinetic limitations preclude its use in in vivo senescence studies; for such applications, WM-1119 (56% oral bioavailability) or compound 6j are required [2] [4].

Scenario 3: KAT6A Pathway Validation—Pharmacological Confirmation of KAT6A-Dependent Biology

CTX-0124143 is employed as a pharmacological tool to confirm KAT6A-dependence of biological processes. For example, in a rat dorsal root crush injury model, CTX-0124143-mediated KAT6A inhibition abolished the neuroprotective effects of EGCG, thereby validating KAT6A as the relevant target in the pathway [5]. Researchers should note that the poor selectivity of CTX-0124143 [4] means that positive results from CTX-0124143 treatment should be corroborated with genetic KAT6A knockdown or knockout to exclude off-target contributions. For high-confidence target engagement studies, the more selective analog compound 6j is recommended [4].

Scenario 4: Structure-Activity Relationship (SAR) and Medicinal Chemistry Benchmarking

CTX-0124143 is the definitive benchmark for SAR studies within the acylsulfonohydrazide KAT6A inhibitor class. All subsequent optimization efforts—including the development of WM-8014 (125× potency improvement), compounds 55 and 80 (improved microsomal stability), WM-1119 (6.3 nM IC₅₀, 56% oral bioavailability), and compound 6j (16× potency improvement with high selectivity)—explicitly reference CTX-0124143 as the starting point and comparator [1] [2]. For medicinal chemistry teams developing novel KAT6A inhibitors, CTX-0124143 is an essential procurement item for generating comparative data that aligns with published SAR frameworks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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